
6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina es un compuesto heterocíclico que pertenece a la familia de las benzoxazinas. Las benzoxazinas son conocidas por sus diversas aplicaciones en química medicinal, ciencia de materiales y química de polímeros. La presencia de cloro y grupos metilo en la estructura de 6-Cloro-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina imparte propiedades químicas y físicas únicas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de 2-amino-4-cloro-6-metilfenol con formaldehído y una amina adecuada. La reacción generalmente se lleva a cabo en presencia de un catalizador como ácido clorhídrico o ácido sulfúrico, y la mezcla se calienta para facilitar la ciclización.
Métodos de producción industrial
En un entorno industrial, la producción de 6-Cloro-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, lo que lleva a una producción eficiente y escalable.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos o quinonas correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.
Sustitución: Las reacciones de sustitución de halógeno pueden ocurrir, donde el átomo de cloro es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Formación de quinonas u óxidos.
Reducción: Formación de aminas u otros derivados reducidos.
Sustitución: Formación de benzoxazinas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
6-Cloro-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y polímeros más complejos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de materiales avanzados, incluidos polímeros y resinas de alto rendimiento.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
6-Cloro-3,4-dihidro-2H-1,4-benzoxazina: Carece de los grupos metilo presentes en 6-Cloro-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina.
5,7-Dimetil-3,4-dihidro-2H-1,4-benzoxazina: Carece del átomo de cloro presente en 6-Cloro-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina.
6-Bromo-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina: Contiene un átomo de bromo en lugar de cloro.
Unicidad
La presencia de cloro y grupos metilo en 6-Cloro-5,7-dimetil-3,4-dihidro-2H-1,4-benzoxazina imparte propiedades químicas únicas, como una mayor reactividad y una posible actividad biológica. Estas características estructurales lo hacen diferente de otros compuestos similares y contribuyen a sus diversas aplicaciones en varios campos.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H12ClNO/c1-6-5-8-10(7(2)9(6)11)12-3-4-13-8/h5,12H,3-4H2,1-2H3 |
Clave InChI |
SPCYURKWVHACGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1Cl)C)NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)

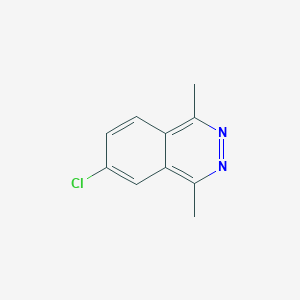
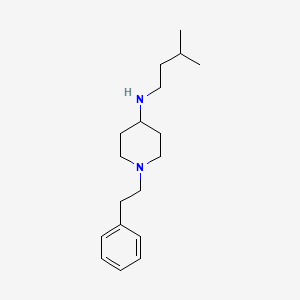
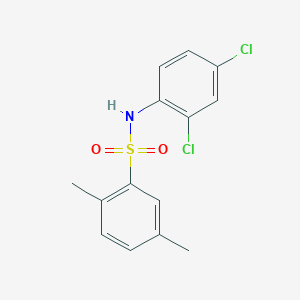
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
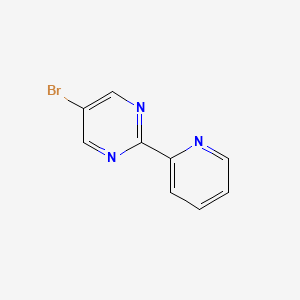

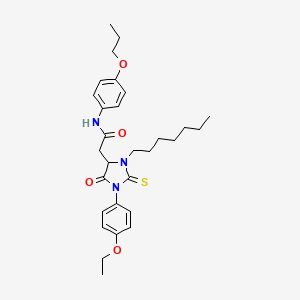
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)

![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)
